Cas no 6377-18-0 (Chartreusin)

Chartreusin structure
Chartreusin 화학적 및 물리적 성질
이름 및 식별자
-
- Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[6-deoxy-2-O-(6-deoxy-3-O-methyl-a-D-galactopyranosyl)-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl-
- Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[6-deoxy-2-O-(6-deoxy-3-O-methyl-a-D-galactopyranosyl)-b-D-gala
- CHARTREUSIN
- antibioticx-465a
- chartreusin from streptomyces*chartreusis
- u-7257
- NSC 5159
- CHEBI:3580
- Q15410881
- 6377-18-0
- UNII-HS0H395E3O
- M01618
- NS00011744
- DTXSID20930431
- HY-121136
- CCG-208644
- [(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-hydroxy-methyl-[?]dione
- 10-{3-[2-(3,5-Dihydroxy-4-methoxy-6-methyl-tetrahydro-pyran-2-yl)-ethoxy]-4,5-dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy}-6-hydroxy-1-methyl-benzo[h!chromeno[5,4,3-cde!chromene-5,12-dione
- Benzo(h)(1)benzopyrano(5,4,3-cde)(1)benzopyran-5,12-dione, 10-((6-deoxy-2-O-(6-deoxy-3-O-methyl-alpha-D-galactopyranosyl)-beta-D-galactopyranosyl)oxy)-6-hydroxy-1-methyl- (9CI)
- Benzo(h)(1)benzopyrano(5,4,3-cde)(1)benzopyran-5,12-dione, 10-((6-deoxy-2-O-(6-deoxy-3-O-methyl-.alpha.-D-galactopyranosyl)-.beta.-D-galactopyranosyl)oxy)-6-hydroxy-1-methyl-
- CHEMBL1554674
- HS0H395E3O
- BRN 0075649
- 4-19-00-03078 (Beilstein Handbook Reference)
- Benzo(h)(1)benzopyrano(5,4,3-cde)(1)benzopyran-5,12-dione, 10-((6-deoxy-2-O-(6-deoxy-3-O-methyl-alpha-D-galactopyranosyl)-beta-D-galactopyranosyl)oxy)-6-hydroxy-1-methyl-
- AKOS040745662
- Lambdamycin
- Chartreusin, dihydrate
- C09181
- X 465A
- Antibiotic X-465A
- CHARTREUSIN [MI]
- PONPPNYZKHNPKZ-RYBWXQSLSA-N
- SCHEMBL973723
- CS-0079527
- NCGC00163668-01
- NSC-5159
- CHARTREUSIN, (-)-
- 3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione
- AKOS004902212
- DTXSID50871929
- SCHEMBL973724
- WLN: T B66 K666 2AB T HVO SVOJ F1 QQ LO- BT6OTJ DQ EQ F1 CO- BT6OTJ CQ DO1 EQ F1 &QH 2
- 3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione
- Neuro_000004
- SMR001565476
- 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[h]chromeno[5,4,3-cde]chromen-10-yl 6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside
- WLN: T B66 K666 2AB T HVO SVOJ F1 QQ LO- BT6OTJ DQ EQ F1 CO- BT6OTJ CQ DO1 EQ F1
- NSC5159
- PONPPNYZKHNPKZ-UHFFFAOYSA-N
- MLS002701890
- 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[h]chromeno[5,4,3-cde]chromen-10-yl 6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside #
- 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-10-yl 6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside
- CHEMBL357992
- Benzo[h][1]benzopyrano[5,3-cde][1]benzopyran-5,12-dione, 10-[[6-deoxy-2-O-(6-deoxy-3-O-methyl-.alpha.-D-galactopyranosyl)-.beta.-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl-
- MLS003559964
- U-7257 X 465A NSC 5159 Lambdamycin CHARTREUSIN Antibiotic X-465A Chartreusin, dihydrate WLN: T B66 K666 2AB T HVO SVOJ F1 QQ LO- BT6OTJ DQ EQ F1 CO- BT6OTJ CQ DO1 EQ F1 WLN: T B66 K666 2AB T HVO SVOJ F1 QQ LO- BT6OTJ DQ EQ F1 CO- BT6OTJ CQ DO1 EQ F1 WLN: T B66 K666 2AB T HVO SVOJ F1 QQ LO- BT6OTJ DQ EQ F1 CO- BT6OTJ CQ DO1 EQ F1 &QH 2
- G91333
- 10-[[6-Deoxy-2-O-(6-deoxy-3-O-methyl-alpha-D-galactopyranosyl)-beta-D-galactopyranosyl]oxy]-6-hydroxy-1-methylbenzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione; Antibiotic X 465A; Lambdamycin; NSC 5159;
- DTXCID901359158
- 3-((2S,3R,4S,5R,6R)-3-((2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-methyloxan-2-yl)oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo(10.6.2.02,7.09,19.016,20)icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione
- DA-62258
- Benzo(h)(1)benzopyrano(5,4,3-cde)(1)benzopyran-5,12-dione, 10-((6-deoxy-2-O-(6-deoxy-3-O-methyl-alpha-D-galactopyranosyl)-beta-D-galactopyranosyl)oxy)-6-hydroxy-1-methyl-(9CI)
- Chartreusin
-
- 인치: InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1
- InChIKey: PONPPNYZKHNPKZ-RYBWXQSLSA-N
- 미소: CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O
계산된 속성
- 정밀분자량: 640.17900
- 동위원소 질량: 640.179206
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 5
- 수소 결합 수용체 수량: 14
- 중원자 수량: 46
- 회전 가능한 화학 키 수량: 5
- 복잡도: 1150
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 10
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 200
- 표면전하: 0
- 상호 변형 이기종 수량: 4
- 소수점 매개변수 계산 참조값(XlogP): 2.1
실험적 성질
- 색과 성상: 미확정
- 밀도: 1.63±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 185 ºC
- 비등점: 592.39°C (rough estimate)
- 플래시 포인트: 307.8°C
- 굴절률: 1.6130 (estimate)
- 용해도: 거의 녹지 않음(0.017g/l)(25ºC),
- PSA: 207.72000
- LogP: 1.36980
- 비선광도: D25 +132.5° (c = 0.2 in pyridine); D25 -33° (c = 0.3 in glacial acetic acid)
- 용해성: 미확정
Chartreusin 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | C291848-10mg |
Chartreusin |
6377-18-0 | 10mg |
$ 782.00 | 2023-09-08 | ||
BioAustralis | BIA-C1124-25 mg |
Chartreusin |
6377-18-0 | >95%byHPLC | 25mg |
$718.00 | 2023-09-13 | |
LKT Labs | C2803-25 mg |
Chartreusin |
6377-18-0 | ≥98% | 25mg |
$885.70 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202994-5 mg |
Chartreusin, |
6377-18-0 | ≥98% | 5mg |
¥790.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202994-5mg |
Chartreusin, |
6377-18-0 | ≥98% | 5mg |
¥790.00 | 2023-09-05 | |
BioAustralis | BIA-C1124-5mg |
Chartreusin |
6377-18-0 | >95% by HPLC | 5mg |
$230.00 | 2024-07-19 | |
1PlusChem | 1P00EA4R-1mg |
Chartreusin |
6377-18-0 | ≥98% | 1mg |
$42.00 | 2025-02-26 | |
A2B Chem LLC | AG65515-5mg |
CHARTREUSIN |
6377-18-0 | ≥98% | 5mg |
$129.00 | 2024-04-19 | |
LKT Labs | C2803-25mg |
Chartreusin |
6377-18-0 | ≥98% | 25mg |
$930.00 | 2024-05-21 | |
TRC | C291848-2.5mg |
Chartreusin |
6377-18-0 | 2.5mg |
$ 236.00 | 2023-09-08 |
Chartreusin 관련 문헌
-
Ding Wang,Zhishuang Ma,Nana Wang,Chenyu Li,Tao Wang,Yong Liang,Zunting Zhang Chem. Commun. 2020 56 10369
-
Antonio Doménech-Carbó,Gerardo Cebrián-Torrejón,Noemí Montoya,Nico Ueberschaar,Marcus Tullius Scotti,Zohra Benfodda,Christian Hertweck RSC Adv. 2017 7 45200
-
Manashi Sarmah,Kangkana Chutia,Dhiraj Dutta,Pranjal Gogoi Org. Biomol. Chem. 2022 20 55
-
4. Chrymutasins: a new type of aglycone related to chartreusin; novel antitumour antibiotics from a mutant of Streptomyces chartreusisHideaki Uchida,Yasukazu Nakakita,Nobuyasu Enoki,Naoki Abe,Takehiko Nakamura,Masanobu Munekata J. Chem. Soc. Chem. Commun. 1994 323
-
Carlos Olano,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2009 26 628
6377-18-0 (Chartreusin) 관련 제품
- 62218-23-9(3-O-Methylducheside A)
- 182138-70-1([1]Benzopyrano[5,4,3-cde][1,3]dioxolo[4,5-h][1]- benzopyran-5,11-dione,2-(â-Dglucopyranosyloxy)- 3-methoxy-)
- 176665-78-4([1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,2,8-dihydroxy-3-methoxy-7-(b-D-xylopyranosyloxy)-)
- 1214364-72-3(4-(Difluoromethyl)-3-(trifluoromethyl)anisole)
- 33173-31-8(Benzenepropanoic acid, a-(acetyloxy)-, (aS)-)
- 860195-74-0(3-Bromo-8-chloro-6-nitroquinoline)
- 1448139-85-2((E)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide)
- 215229-20-2(2-amino-1h-imidazole-1-propanoic acid)
- 2172493-96-6(3-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)oxolan-3-ol)
- 1006334-18-4(5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid)
추천 공급업체
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Shanghai Xinsi New Materials Co., Ltd
골드 회원
중국 공급자
대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량

Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약
